molecular formula C21H23N3O4S B5031273 4-Methyl-1,1-dioxo-2-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one

4-Methyl-1,1-dioxo-2-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one

Cat. No.: B5031273
M. Wt: 413.5 g/mol
InChI Key: JPCNNQNSPYICKZ-UHFFFAOYSA-N
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Description

4-Methyl-1,1-dioxo-2-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a phenylpiperazine moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,1-dioxo-2-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with a carbonyl compound, followed by cyclization with a thiol.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through a nucleophilic substitution reaction, where the piperazine ring attacks an electrophilic carbonyl carbon.

    Final Assembly: The final compound is obtained by coupling the thiazolidinone core with the phenylpiperazine moiety under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,1-dioxo-2-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-Methyl-1,1-dioxo-2-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating infections, inflammation, and cancer.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-1,1-dioxo-2-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Phenylpiperazine Derivatives: Compounds with a phenylpiperazine moiety are studied for their neuropharmacological effects.

Uniqueness

4-Methyl-1,1-dioxo-2-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one is unique due to its combined structural features, which confer a distinct set of biological activities

Properties

IUPAC Name

4-methyl-1,1-dioxo-2-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-16-15-29(27,28)24(20(16)25)19-9-5-6-17(14-19)21(26)23-12-10-22(11-13-23)18-7-3-2-4-8-18/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCNNQNSPYICKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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